molecular formula C21H25FN4O3S B2575025 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate CAS No. 898344-82-6

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2575025
CAS No.: 898344-82-6
M. Wt: 432.51
InChI Key: AOEIHJUPVRUWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C21H25FN4O3S . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol ring, a piperidine ring, and a fluorophenyl group . The exact structure and arrangement of these groups contribute to the compound’s properties and potential biological activity.


Physical and Chemical Properties Analysis

The compound is a dark yellow solid with a melting point of 183–185 °C . Its molecular weight is 432.51 .

Scientific Research Applications

Synthesis and Antagonist Activity

The synthesis and biological activity of compounds structurally related to ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate have been explored, particularly focusing on their potential as 5-HT2 antagonists. Watanabe et al. (1992) detailed the syntheses of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity, surpassing that of known antagonists like ritanserin (Watanabe et al., 1992). This indicates the compound's potential utility in neuroscience research, particularly in studying serotonin receptors and their role in various physiological and pathological processes.

Antimicrobial Applications

The antimicrobial efficacy of similar compounds has been a subject of investigation, indicating a broad spectrum of potential applications. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido and thiazolo triazolo quinazolines and pyridines, evaluating their antimicrobial activity. Their findings underscore the compound's potential in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Biological Activities and Hybrid Molecules

Research by Başoğlu et al. (2013) on hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, revealed significant antimicrobial, antilipase, and antiurease activities. These results highlight the potential for developing novel antibacterial and enzyme inhibitory drugs (Başoğlu et al., 2013).

Mycobacterium Tuberculosis Inhibitors

Another intriguing application is in the treatment of tuberculosis. Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant inhibitory activity and suggesting a promising approach to antituberculous therapy (Jeankumar et al., 2013).

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-6-5-7-15(22)12-14)25-10-8-13(9-11-25)20(28)29-4-2/h5-7,12-13,17,27H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEIHJUPVRUWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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